Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Pharmaceuticals: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Quinazolin-4(3H)-one: Known for its antimicrobial properties, this compound shares some functional similarities with triazolopyrimidines.
Uniqueness
ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific triazole-pyrimidine fusion, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C14H11ClN4O3 |
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Molecular Weight |
318.71 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H11ClN4O3/c1-2-22-13(21)10-7-16-14-17-11(18-19(14)12(10)20)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,17,18) |
InChI Key |
BWEHFTPIZJBWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=C(NN2C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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